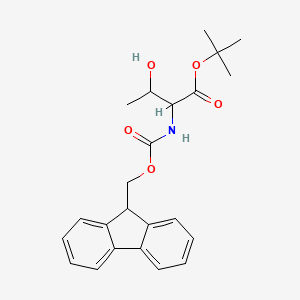![molecular formula C38H27N3 B12831461 (Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with diphenylamino and pyridinyl groups, making it a subject of interest in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromo-4’-(diphenylamino)biphenyl and a suitable boronic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the biphenyl derivative with 4-(pyridin-4-yl)benzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electron-donating properties.
Photovoltaics: Employed in organic photovoltaic cells as a donor material.
Biology and Medicine
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Applied in the synthesis of advanced materials with specific electronic properties.
Catalysis: Used as a ligand in catalytic reactions.
Mecanismo De Acción
The mechanism of action of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its role in electronic devices and biological systems. The compound’s electron-donating properties enhance its performance in organic electronics and photovoltaics.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde
- 4-Bromo-4’-(diphenylamino)biphenyl
Uniqueness
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile stands out due to its combination of diphenylamino and pyridinyl groups, which confer unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and photovoltaic cells.
Propiedades
Fórmula molecular |
C38H27N3 |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(Z)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C38H27N3/c39-28-35(33-17-15-31(16-18-33)34-23-25-40-26-24-34)27-29-11-13-30(14-12-29)32-19-21-38(22-20-32)41(36-7-3-1-4-8-36)37-9-5-2-6-10-37/h1-27H/b35-27+ |
Clave InChI |
JUAVKLVXACBYLL-ROMHNNFLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)

